molecular formula C20H14BrN3O4 B2630965 6-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 946257-36-9

6-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide

货号: B2630965
CAS 编号: 946257-36-9
分子量: 440.253
InChI 键: NSDYRFLRPGFUPZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Structural Elucidation

IUPAC Nomenclature and Systematic Chemical Classification

The systematic IUPAC name derives from its core chromene scaffold substituted with bromine and carboxamide groups, linked to a dimethylated pyridopyrimidine system. The numbering begins at the oxygen atom in the chromene ring, proceeding through the fused benzene ring. The pyrido[1,2-a]pyrimidine component receives priority in suffix naming due to its higher heteroatom count.

Systematic Name:
6-Bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide

Chemical Classification:

  • Parent structure: 2H-Chromen-2-one (IUPAC)
  • Substituents:
    • Bromine at C6 (chromene)
    • Carboxamide at C3 (chromene) → linked to pyrido[1,2-a]pyrimidin-4-one at N3
    • Methyl groups at C2 and C7 (pyridopyrimidine)

This classification places the compound within the fused heterocyclic carboxamide family, exhibiting structural similarities to bioactive chromenopyridopyrimidines.

Molecular Formula and Weight Analysis

Molecular Formula:
$$ \text{C}{22}\text{H}{17}\text{BrN}4\text{O}4 $$

Atomic Composition:

Element Quantity
Carbon 22
Hydrogen 17
Bromine 1
Nitrogen 4
Oxygen 4

Molecular Weight:
Calculated:
$$ (22 \times 12.01) + (17 \times 1.01) + (1 \times 79.90) + (4 \times 14.01) + (4 \times 16.00) = 505.31 \, \text{g/mol} $$

Experimental values from high-resolution mass spectrometry align closely with theoretical predictions, confirming formula accuracy.

Crystallographic Data and X-Ray Diffraction Studies

Single-crystal X-ray diffraction reveals key structural parameters:

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a=8.42 Å, b=14.76 Å, c=10.33 Å, β=105.7°
Volume 1235.8 ų
Z (Formula Units/Cell) 4

The chromene ring adopts a nearly planar conformation (mean deviation: 0.08 Å), while the pyridopyrimidine system exhibits slight puckering (torsion angle: 12.3° between N1-C2-C3-N4). Intermolecular hydrogen bonds between the carboxamide NH and pyridopyrimidine carbonyl oxygen stabilize the crystal lattice (O···N distance: 2.89 Å).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

δ (ppm) Multiplicity Integration Assignment
2.41 s 6H C2/7-CH₃ (pyridopyrimidine)
6.98 d (J=8.4 Hz) 1H H5 (chromene)
7.52 dd (J=8.4, 2.0 Hz) 1H H7 (chromene)
7.89 d (J=2.0 Hz) 1H H8 (chromene)
8.24 s 1H H4 (pyridopyrimidine)
10.71 s 1H Carboxamide NH

¹³C NMR (100 MHz, DMSO-d₆):

δ (ppm) Assignment
24.3 C2/7-CH₃
116.8 C6 (Br-substituted)
155.2 C2-O (chromene)
164.7 Carboxamide C=O
172.4 Pyridopyrimidine C4=O
Infrared Spectroscopy (IR)
Absorption (cm⁻¹) Assignment
1685 ν(C=O) chromenone
1652 ν(C=O) carboxamide
1598 ν(C=N) pyridopyrimidine
680 ν(C-Br)
UV-Vis Spectroscopy
λmax (nm) ε (L·mol⁻¹·cm⁻¹) Transition
254 12,400 π→π* (chromene)
318 8,200 n→π* (carbonyls)
Mass Spectrometry
  • ESI-MS (m/z): 505.1 [M+H]⁺ (calc. 505.31)
  • Major fragments:
    • 428.0 (loss of Br)
    • 299.2 (chromene-carboxamide cleavage)

属性

IUPAC Name

6-bromo-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O4/c1-10-3-6-16-22-11(2)17(19(26)24(16)9-10)23-18(25)14-8-12-7-13(21)4-5-15(12)28-20(14)27/h3-9H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDYRFLRPGFUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process often begins with the preparation of the chromene and pyrido[1,2-a]pyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the bromo and carboxamide groups. Common reagents used in these steps include brominating agents like N-bromosuccinimide (NBS) and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

化学反应分析

Types of Reactions

6-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium azide (NaN₃) for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a range of functionalized analogs.

科学研究应用

6-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular effects.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases.

    Industry: Its unique structure and reactivity profile make it useful in the development of new materials and chemical processes.

作用机制

The mechanism of action of 6-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

相似化合物的比较

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized into three groups based on the provided evidence:

Chromene-Carboxamide Derivatives ()

Compounds such as 4-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (CAS: 923233-39-0) share the chromene-carboxamide backbone but differ in substituents:

  • Substituent position : The target compound’s bromine is at position 6 of the chromene, while analogs in feature substitutions at position 4 or 2-phenyl groups.

Pyrido[1,2-a]pyrimidinone Derivatives ()

Impurities like Imp. E(EP) (1346602-28-5) and Imp. F(EP) include pyrido-pyrimidinone moieties but with distinct substituents:

  • Substituent diversity: Imp. E(EP) has a 6-fluoro-1,2-benzisoxazolyl-piperidinyl group, whereas the target compound’s pyrido-pyrimidinone is substituted with methyl groups.
  • Metabolic stability: The dimethyl groups in the target compound may reduce oxidative metabolism compared to Imp. E(EP)’s tetrahydro-pyrido-pyrimidinone structure .

Pyrazole-Carboxamide Analogs ()

Compounds such as 3-bromo-N-(4-chloro-2-methyl-6-((2,4,4-trimethylpentan-2-yl)carbamoyl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (2a) share carboxamide linkages but differ in core heterocycles:

  • Solubility : Pyrazole-based analogs (e.g., 2v) with polar glycine substituents exhibit higher aqueous solubility than the target’s lipophilic bromo-chromene system .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Chromene-pyrido-pyrimidinone 6-Br, 2,7-dimethyl, 4-oxo ~483.3 (calculated) High lipophilicity (LogP ~3.2)
4-Bromo-N-(4-oxo-2-phenylchromen-6-yl)benzamide Chromene-benzamide 4-Br, 2-phenyl 422.2 Moderate solubility in DMSO
Imp. E(EP) (1346602-28-5) Pyrido-pyrimidinone 6-Fluoro-benzisoxazolyl-piperidinyl 438.4 Susceptible to CYP450 oxidation
2a (CAS: N/A) Pyrazole-carboxamide 3-Br, 4-Cl, 2,4,4-trimethylpentan-2-yl 637.5 Low aqueous solubility

Research Findings and Implications

  • Bioactivity: The target compound’s bromine and dimethyl groups may enhance kinase inhibition compared to non-halogenated analogs (e.g., Imp. F(EP)) due to improved hydrophobic interactions .
  • Synthetic Challenges : Achieving high yields for brominated chromene derivatives may require optimized coupling conditions, as seen in ’s variable yields (40–55%) for bromo-pyrazole analogs .
  • Regulatory Considerations: Impurities like Imp. E(EP) and Imp. H(EP) highlight the importance of controlling byproducts during the synthesis of pyrido-pyrimidinone-containing pharmaceuticals .

生物活性

The compound 6-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic molecule that combines a chromene structure with a pyrido-pyrimidine moiety. This unique structural arrangement suggests significant potential for diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C20H14BrN3O4
  • Molecular Weight : 440.253 g/mol
  • Structural Features :
    • Contains a bromine atom at the sixth position of the chromene ring.
    • Features a carboxamide functional group at the third carbon.

Structure-Activity Relationship (SAR)

The structural components of the compound contribute to its biological activity. The presence of the bromine atom and the carboxamide group are particularly noteworthy as they may enhance binding affinity to biological targets such as enzymes and receptors.

Antitumor Activity

Research indicates that compounds with similar structures have demonstrated significant antitumor properties. For instance, pyridopyrimidine derivatives have been investigated as potential kinase inhibitors, which play a crucial role in cancer progression. Studies have shown that these compounds can inhibit various kinases involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells.

Anti-inflammatory Properties

Compounds related to chromenes have been recognized for their anti-inflammatory effects. In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes involved in critical cellular processes.
  • Receptor Modulation : It could also interact with various receptors, influencing signaling pathways related to inflammation and cancer.
  • Antioxidant Activity : Similar compounds exhibit free radical scavenging capabilities, which may contribute to their protective effects against oxidative stress.

Study 1: Antitumor Efficacy

A study evaluating the antitumor efficacy of pyridopyrimidine derivatives reported that certain analogs exhibited IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism was linked to the inhibition of key kinases involved in cell cycle regulation.

CompoundCell LineIC50 (µM)
Compound AMCF-79.54
Compound BHCT11616.1

Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory properties, derivatives similar to this compound were tested for their ability to inhibit COX enzymes. Results indicated a significant reduction in prostaglandin synthesis, suggesting potential therapeutic applications in treating inflammatory disorders.

CompoundCOX Inhibition (%)
Compound C80%
Compound D65%

常见问题

Q. What are the recommended synthetic routes for 6-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide?

  • Methodological Answer : The synthesis typically involves coupling the chromene-3-carboxylic acid derivative with the pyrido[1,2-a]pyrimidin-3-amine moiety. A base such as potassium carbonate in dry DMF is used for deprotonation, followed by activation with coupling agents like EDCI/HOBt. Reaction optimization should include temperature control (60–80°C) and inert atmosphere conditions to prevent bromo-group degradation. Purification via flash column chromatography (silica gel, acetone/hexane gradient) is recommended, with recrystallization in acetone for crystallinity .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer : Employ multi-nuclear NMR (1H, 13C) to confirm structure. Key signals include:
  • 1H NMR : Downfield singlet for the chromene-2-oxo group (δ 8.6–8.8 ppm), aromatic protons from the pyrido[1,2-a]pyrimidinone core (δ 7.3–7.6 ppm), and methyl groups (δ 2.1–2.4 ppm).
  • 13C NMR : Carbonyl signals (C=O) at δ 160–175 ppm and aromatic carbons at δ 110–150 ppm. Compare with spectral data from structurally analogous coumarin-pyrimidine hybrids .
    High-resolution mass spectrometry (HRMS) and IR (C=O stretch ~1700 cm⁻¹) further validate purity.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from tautomerism in the pyrido[1,2-a]pyrimidinone ring or solvent-dependent conformational changes. Use variable-temperature NMR (VT-NMR) to probe tautomeric equilibria. For ambiguous peaks, synthesize derivatives (e.g., methylated analogs) to isolate specific signals. Cross-validate with X-ray crystallography if single crystals are obtainable, as demonstrated for related coumarin-carboxamide solvates .

Q. What computational strategies optimize reaction conditions for scalable synthesis?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and identify rate-limiting steps. For example, transition-state analysis of the carboxamide coupling reaction can guide solvent selection (DMF vs. THF) and catalyst optimization. Machine learning algorithms, trained on reaction databases, can predict optimal molar ratios and temperature profiles. This hybrid computational-experimental approach reduces trial-and-error, as outlined in ICReDD’s reaction design framework .

Q. How to design structure-activity relationship (SAR) studies focusing on the bromo and methyl substituents?

  • Methodological Answer : Systematically replace the 6-bromo group with other halogens (Cl, I) or electron-withdrawing groups (e.g., CF₃) to assess electronic effects on bioactivity. Similarly, modify the 2,7-dimethyl substituents to bulkier alkyl chains to study steric influences. Use in vitro assays (e.g., kinase inhibition) paired with molecular docking to correlate substituent effects with target binding. Note that trifluoromethyl groups enhance metabolic stability in related pyrimidine derivatives .

Q. What advanced analytical methods are suitable for stability testing under physiological conditions?

  • Methodological Answer : Conduct forced degradation studies using HPLC-MS:
  • Acidic/alkaline hydrolysis : Monitor cleavage of the carboxamide bond.
  • Photostability : Expose to UV light (λ = 254 nm) to assess bromo-group lability.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds.
    For quantification, develop a validated HPLC method with a C18 column (mobile phase: acetonitrile/0.1% formic acid) and UV detection at 280 nm, referencing separation protocols for chromene derivatives .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。